N-(3-chlorobenzyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
N-[(3-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is a synthetic compound that belongs to the class of heterocyclic compounds. It features a triazole ring, a pyridine ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a Friedel-Crafts alkylation reaction, using chlorobenzene and a suitable alkylating agent.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate compound reacts with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyridine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with the replication of pathogens.
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: A compound with a similar chlorophenyl group, used as an antihistamine.
Triazole Derivatives: Compounds like fluconazole and voriconazole, which contain the triazole ring and are used as antifungal agents.
Uniqueness
N-[(3-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H14ClN5O |
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Molecular Weight |
327.77 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C16H14ClN5O/c17-12-5-3-4-11(8-12)10-19-15(23)9-14-20-16(22-21-14)13-6-1-2-7-18-13/h1-8H,9-10H2,(H,19,23)(H,20,21,22) |
InChI Key |
WXYCQFLDRGBJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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